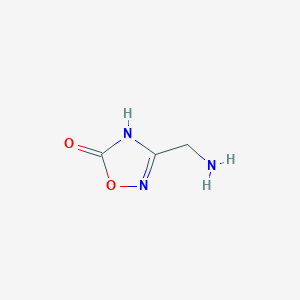
4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as ABT-288 and is a selective agonist of the dopamine D1 receptor. It has been found to have potential use in the treatment of various neurological disorders, including schizophrenia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
ABT-288 acts as a selective agonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is primarily located in the brain. Activation of the dopamine D1 receptor leads to the activation of various intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. The activation of these pathways leads to the modulation of various cognitive and motor functions.
Biochemical and Physiological Effects:
ABT-288 has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and working memory in animal models of schizophrenia and ADHD. ABT-288 has also been found to increase the release of dopamine in the prefrontal cortex, which is a brain region that is involved in regulating various cognitive and motor functions.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-288 has several advantages for lab experiments. It has a high affinity for the dopamine D1 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. ABT-288 has also been found to improve cognitive function and working memory in animal models of schizophrenia and ADHD, which makes it a potential therapeutic agent for these disorders.
One of the limitations of using ABT-288 in lab experiments is that its exact synthesis method is proprietary information and is not publicly available. This makes it difficult for researchers to reproduce the compound and conduct further studies. Additionally, the long-term effects of ABT-288 on cognitive and motor functions are not yet fully understood, and further studies are needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on ABT-288. One potential direction is to further study its potential therapeutic applications in various neurological disorders, including schizophrenia, Parkinson's disease, and ADHD. Another direction is to study the long-term effects of ABT-288 on cognitive and motor functions, as well as its safety and efficacy.
Conclusion:
In conclusion, 4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a chemical compound that has potential therapeutic applications in various neurological disorders. Its high affinity for the dopamine D1 receptor makes it a useful tool for studying the role of this receptor in regulating cognitive and motor functions. Further studies are needed to determine its safety and efficacy, as well as its long-term effects on cognitive and motor functions.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves a multi-step process that includes the reaction of various chemical reagents. The exact synthesis method is proprietary information and is not publicly available.
Applications De Recherche Scientifique
ABT-288 has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that ABT-288 has a high affinity for the dopamine D1 receptor, which is involved in regulating various cognitive and motor functions. ABT-288 has been found to improve cognitive function and working memory in animal models of schizophrenia and ADHD.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2OS/c23-17-7-5-16(6-8-17)19-14-28-21(20(19)26-11-1-2-12-26)22(27)25-13-15-3-9-18(24)10-4-15/h1-12,14H,13H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGFWDIRQDIRTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2365735.png)

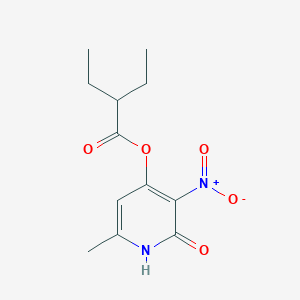
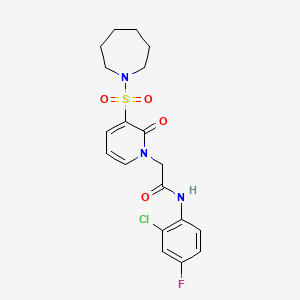
![5-{1-[(4-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365740.png)


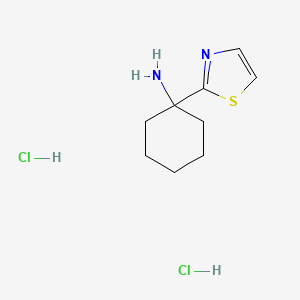
![3-[(3-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B2365749.png)
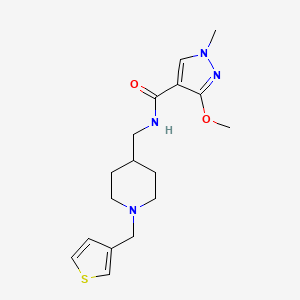
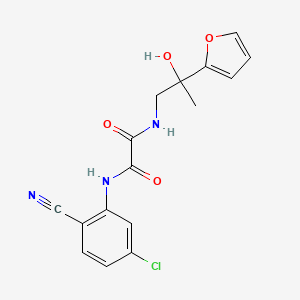
![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2365752.png)
![2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2365754.png)
